Ethyl 5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylate hydrochloride

Vue d'ensemble

Description

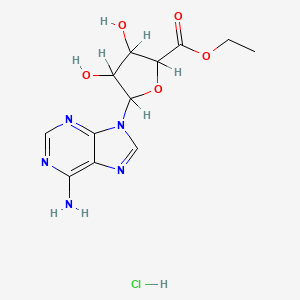

Ethyl 5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylate hydrochloride is a synthetic compound that features a purine base (adenine) linked to a modified ribose sugar

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylate hydrochloride typically involves multiple steps:

Formation of the Purine Base: The purine base, 6-aminopurine (adenine), is synthesized through a series of reactions starting from simpler precursors like formamide.

Glycosylation: The adenine is then glycosylated with a protected ribose derivative under acidic conditions to form a nucleoside.

Esterification: The nucleoside is esterified with ethyl chloroformate to introduce the ethyl ester group.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Batch Reactors: Utilizing batch reactors for controlled synthesis.

Purification: Employing techniques like crystallization and chromatography for purification.

Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the ribose moiety.

Reduction: Reduction reactions can target the purine ring, potentially modifying its electronic properties.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Nucleophiles: Including amines, thiols, and halides.

Major Products

Oxidation: Leads to the formation of ketones or aldehydes.

Reduction: Results in the formation of reduced purine derivatives.

Substitution: Produces various substituted purine analogs.

Applications De Recherche Scientifique

Chemistry

Synthesis of Nucleoside Analogues: Used as intermediates in the synthesis of other nucleoside analogues.

Study of Reaction Mechanisms: Helps in understanding the mechanisms of nucleophilic substitution and other reactions involving purines.

Biology

Antiviral Research: Investigated for its potential to inhibit viral replication by mimicking natural nucleosides.

Enzyme Inhibition Studies: Used to study the inhibition of enzymes like reverse transcriptase and DNA polymerase.

Medicine

Anticancer Research: Explored for its ability to interfere with DNA synthesis in cancer cells.

Drug Development: Serves as a lead compound for the development of new therapeutic agents.

Industry

Pharmaceutical Manufacturing: Utilized in the production of antiviral and anticancer drugs.

Biotechnology: Employed in the synthesis of modified nucleotides for various biotechnological applications.

Mécanisme D'action

The compound exerts its effects primarily by mimicking natural nucleosides, thereby interfering with nucleic acid synthesis. It targets enzymes involved in DNA and RNA synthesis, such as DNA polymerase and reverse transcriptase. By incorporating into the growing nucleic acid chain, it causes chain termination or faulty replication, leading to the inhibition of viral replication or cancer cell proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Adefovir: Another adenine derivative used as an antiviral agent.

Tenofovir: A nucleotide analogue with similar antiviral properties.

Vidarabine: An adenine arabinoside used in antiviral therapy.

Uniqueness

Ethyl 5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylate hydrochloride is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other nucleoside analogues. Its dual hydroxyl groups on the ribose moiety provide additional sites for chemical modification, potentially leading to improved therapeutic properties.

Activité Biologique

Ethyl 5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylate hydrochloride (CAS No. 50663-70-2) is a synthetic compound notable for its structural similarity to adenosine, a crucial molecule in cellular metabolism. This compound features a purine base (6-aminopurine) linked to a modified ribose sugar, which enhances its biological activity and potential therapeutic applications.

Antiviral Properties

Research has indicated that this compound may possess antiviral properties by mimicking natural nucleosides. This mimicry allows the compound to inhibit viral replication, making it a candidate for further studies in antiviral drug development.

Enzyme Interaction

The compound interacts with various enzymes involved in nucleoside metabolism. Its structural modifications enhance its binding affinity to these enzymes, potentially leading to significant biological effects. For example, studies have shown that it can inhibit adenosine deaminase, an enzyme that regulates adenosine levels in the body, which is crucial for maintaining cellular homeostasis.

Purinergic Signaling

As an adenosine analogue, this compound is expected to influence purinergic signaling pathways. Adenosine plays a vital role in numerous physiological processes, including neurotransmission and immune responses. This compound may modulate these pathways, offering insights into its potential applications in treating conditions such as chronic pain and inflammation .

Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Adefovir | C₁₂H₁₅N₅O₄ | Antiviral agent targeting hepatitis B virus |

| Tenofovir | C₁₂H₁₄N₅O₄P | Nucleotide analogue with broad antiviral activity |

| Vidarabine | C₁₂H₁₁N₅O₄ | Adenosine arabinoside used in antiviral therapy |

This compound is distinguished by its unique hydroxyl groups that enhance stability and bioavailability compared to other nucleoside analogues .

The synthesis of this compound involves several steps:

- Formation of the Purine Base : Starting from simpler precursors like formamide.

- Glycosylation : The adenine is glycosylated with a protected ribose derivative.

- Esterification : The nucleoside undergoes esterification with ethyl chloroformate.

- Hydrochloride Formation : Treatment with hydrochloric acid yields the hydrochloride salt.

Study on Antiviral Activity

A study published in Antiviral Research highlighted the compound's ability to inhibit viral replication effectively. The research demonstrated that it could reduce viral load in infected cell cultures significantly.

Enzyme Inhibition Studies

Another investigation focused on enzyme inhibition showed that this compound could effectively inhibit adenosine deaminase activity by over 50% at certain concentrations. This inhibition suggests potential therapeutic applications in diseases where adenosine metabolism is disrupted.

Propriétés

IUPAC Name |

ethyl 5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O5.ClH/c1-2-21-12(20)8-6(18)7(19)11(22-8)17-4-16-5-9(13)14-3-15-10(5)17;/h3-4,6-8,11,18-19H,2H2,1H3,(H2,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHKBPIFLBGJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50964901 | |

| Record name | 9-(5-Ethylpentofuranosyluronosyl)-9H-purin-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50663-70-2 | |

| Record name | NSC161519 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(5-Ethylpentofuranosyluronosyl)-9H-purin-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-(6-amino-9H-purin-9-yl)-1-deoxy-β-D-ribofuranuronate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.